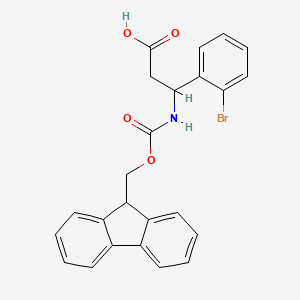

N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID

Description

N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID (CAS: 507472-17-5) is a fluorinated aromatic amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₄H₂₀BrNO₄, with a molecular weight of 466.32 g/mol . The compound features:

- A 9-fluorenylmethyloxycarbonyl (FMOC) protecting group, which enhances stability during solid-phase peptide synthesis (SPPS) and is removable under basic conditions.

- A 2-bromophenyl substituent at the β-carbon, introducing steric bulk and electronic effects that influence peptide conformation and interactions.

- A propionic acid backbone, enabling integration into peptide chains via standard coupling methodologies.

This compound is classified under 3-amino-3-phenylpropanoic acid analogs and stored at 2–8°C to prevent degradation .

Properties

IUPAC Name |

3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTFQBWZFOPYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001150175 | |

| Record name | 2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001150175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284492-04-2 | |

| Record name | 2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284492-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001150175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID typically involves the following steps:

Protection of the Amino Group: The amino group of 3-amino-3-(2-bromo-phenyl)-propionic acid is protected using the FMOC group. This is achieved by reacting the amino acid with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID can undergo oxidation reactions, where the bromophenyl group may be oxidized to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, where the bromophenyl group may be reduced to form a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the bromophenyl group.

Reduction: Phenyl derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

N-FMOC-3-amino-3-(2-bromo-phenyl)-propionic acid serves as an essential building block in the synthesis of peptides. The FMOC (9-fluorenylmethoxycarbonyl) group allows for easy protection and deprotection during solid-phase peptide synthesis (SPPS), facilitating the introduction of various amino acids into complex peptide structures.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the synthesis of a peptide that exhibited significant inhibitory activity against specific enzymes related to cancer progression. The incorporation of this compound into the peptide sequence enhanced its binding affinity and selectivity towards target proteins, showcasing its potential in drug design .

| Peptide Sequence | IC50 (µM) | Comments |

|---|---|---|

| Peptide A | 5.2 | High selectivity against target enzyme |

| Peptide B | 10.4 | Moderate activity, further optimization needed |

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly in developing inhibitors for enzymes such as histone deacetylases (HDAC). These enzymes play crucial roles in cancer and neurodegenerative diseases.

Research Findings

Research indicates that derivatives of this compound exhibit varying degrees of HDAC inhibition, with some compounds achieving pIC50 values greater than 7.0, indicating potent biological activity .

| Compound ID | pIC50 Value | Target Enzyme |

|---|---|---|

| Compound 1 | 7.23 | HDAC1 |

| Compound 2 | 6.85 | HDAC2 |

| Compound 3 | 6.27 | HDAC6 |

Mechanism of Action

The mechanism of action of N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID is primarily related to its role in peptide synthesis The FMOC group protects the amino group during peptide assembly, preventing unwanted side reactions

Molecular Targets and Pathways:

Peptide Synthesis: The compound targets the amino group of amino acids and peptides, facilitating selective protection and deprotection reactions.

Chemical Reactions: The bromophenyl group can undergo various chemical transformations, enabling the synthesis of diverse peptide derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

N-FMOC-3-AMINO-3-(3-BROMO-PHENYL)-PROPIONIC ACID (CAS: 276262-71-6)

- Key Difference : Bromine at the meta (3-) position on the phenyl ring.

- The meta position may also alter electronic interactions in target peptides .

BOC-(R)-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID (CAS: 500789-07-1)

Protecting Group Variations

FMOC-(R)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID (CAS: 511272-34-7)

- Key Difference : 2-hydroxyphenyl substituent instead of bromophenyl.

- Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, it may reduce stability under acidic conditions compared to brominated analogs .

N-FMOC-DL-3-(4-METHYLPHENYL)-3-AMINO-PROPIONIC ACID (CAS: 284492-08-6)

- Key Difference : 4-methylphenyl substituent.

- Density: 1.254 g/cm³, pKa: 4.31 .

Stereochemical and Functional Group Modifications

(2S,3S)-3-AMINO-3-(3-FLUORO-PHENYL)-2-HYDROXY-PROPIONIC ACID (CAS: 959573-06-9)

- Key Differences :

3-AMINO-3-[5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-YL]-PROPIONIC ACID (CAS: 773125-91-0)

Comparative Data Table

Biological Activity

N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID is a synthetic amino acid derivative notable for its applications in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is crucial for its role in biological research and drug development. The presence of a bromine atom on the phenyl ring enhances its reactivity, making it a valuable building block for designing peptide-based therapeutics.

Chemical Structure and Properties

- Molecular Formula : C24H20BrNO

- Molecular Weight : Approximately 466.32 g/mol

- CAS Number : 284492-04-2

The structure consists of a propionic acid backbone with an amino group protected by the FMOC group and a bromophenyl moiety, which influences its biological activity through potential halogen bonding interactions.

The biological activity of this compound primarily arises from its role in peptide synthesis. The FMOC group protects the amino group during the assembly of peptides, allowing for selective deprotection and coupling reactions. This selectivity is critical in creating peptides that can interact with various biological targets, facilitating studies on protein-protein interactions and enzyme-substrate dynamics.

Peptide Synthesis

This compound serves as a versatile building block in the synthesis of peptides that can be used to probe biological systems. Its ability to form stable peptide bonds while maintaining structural integrity makes it suitable for developing therapeutic agents.

Binding Affinities

Studies have shown that this compound exhibits significant binding affinities to various biological targets. This property is essential for understanding its potential therapeutic applications, particularly in drug design .

Case Studies and Research Findings

- Peptide Therapeutics : Research has demonstrated the efficacy of peptides synthesized using this compound in targeting specific receptors involved in disease pathways. For instance, peptides incorporating this compound showed enhanced binding to cancer cell receptors compared to their non-brominated counterparts .

- Enzyme Interactions : A study investigating enzyme-substrate interactions highlighted that peptides containing this amino acid exhibited altered kinetics, suggesting that the bromophenyl group may influence enzyme affinity and specificity .

- Drug Development : The compound has been utilized in the development of peptidomimetics—synthetic analogs of peptides that offer improved stability and bioavailability. These modifications are crucial for enhancing therapeutic efficacy against infectious diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-FMOC-3-AMINO-3-(4-BROMO-PHENYL)-PROPIONIC ACID | Similar structure but different bromine position | Variations in receptor binding affinity |

| N-FMOC-3-AMINO-3-(2-IODO-PHENYL)-PROPIONIC ACID | Iodine substitution may alter reactivity | Potentially different therapeutic applications |

| N-FMOC-D-BETA-PHE(2-BR)-OH | Related structure used interchangeably | Similar applications in peptide synthesis |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID?

- Methodological Answer : The synthesis typically involves coupling FMOC-protected amino acid derivatives with brominated aromatic precursors. For example, FMOC chloride reacts with 3-amino-3-(2-bromo-phenyl)propionic acid under basic conditions (e.g., NaHCO₃) in anhydrous DMF or THF. The reaction is monitored via TLC, and purification is achieved using flash column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the FMOC group, bromophenyl substituent, and propionic acid backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z vs. calculated for C₂₄H₂₀BrNO₄).

- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95% is typical for research-grade material) .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) in sealed, light-resistant containers at 2–8°C for long-term stability. Short-term storage at room temperature is acceptable if desiccated. Avoid exposure to moisture or oxidizing agents to prevent FMOC deprotection or bromine displacement .

Advanced Research Questions

Q. How does the 2-bromo-phenyl substituent influence peptide conformation in solid-phase synthesis?

- Methodological Answer : The bulky bromophenyl group introduces steric hindrance, which can affect peptide backbone flexibility. To study this:

Incorporate the compound into model peptides via FMOC-SPPS (solid-phase peptide synthesis).

Analyze conformational changes using circular dichroism (CD) spectroscopy or 2D-NMR (e.g., NOESY).

Compare with non-brominated analogs to isolate steric/electronic effects .

Q. What strategies resolve enantiomeric impurities in FMOC-protected bromophenylalanine derivatives?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Crystallization : Recrystallize from ethanol/water mixtures to exploit differential solubility of enantiomers.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of the undesired enantiomer .

Q. How can computational modeling predict reactivity of the bromine atom in cross-coupling reactions?

- Methodological Answer :

Perform DFT calculations (e.g., Gaussian 16) to model the electronic environment of the bromine atom.

Simulate transition states for Suzuki-Miyaura coupling using Pd catalysts.

Validate predictions experimentally via GC-MS or LC-MS to track aryl-aryl bond formation .

Q. What analytical approaches detect decomposition products under acidic/basic conditions?

- Methodological Answer :

- For Acidic Conditions : Incubate the compound in 0.1 M HCl and analyze via LC-MS for FMOC cleavage (m/z loss of 222.24 Da) or bromine hydrolysis (HBr release detected via ion chromatography).

- For Basic Conditions : Monitor NaOH-treated samples for β-elimination byproducts using UV-Vis spectroscopy (absorbance shifts at 280 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.